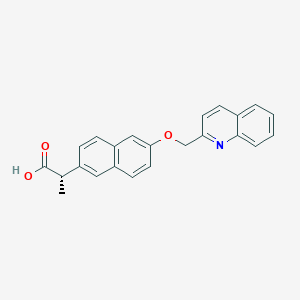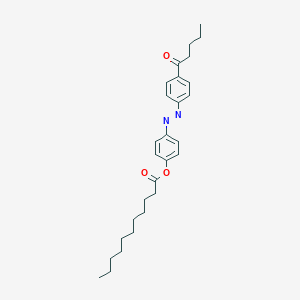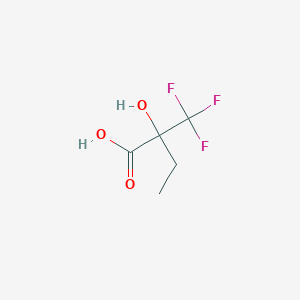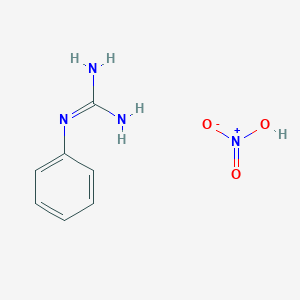
Eeo-PGE1-leu-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eeo-PGE1-leu-NH2, also known as EPL, is a peptide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a derivative of prostaglandin E1 (PGE1), which is a naturally occurring lipid mediator that plays a crucial role in various physiological processes. EPL is synthesized through a unique chemical process and has shown promising results in several scientific research studies.
Applications De Recherche Scientifique
Eeo-PGE1-leu-NH2 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-thrombotic, and vasodilatory effects, which make it a promising candidate for the treatment of several cardiovascular and inflammatory diseases. Eeo-PGE1-leu-NH2 has also been studied for its potential applications in wound healing, tissue repair, and regeneration.
Mécanisme D'action
The mechanism of action of Eeo-PGE1-leu-NH2 is not fully understood, but it is believed to work through the activation of the prostaglandin E1 receptor. Once activated, the receptor triggers a cascade of signaling pathways that result in the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of protein kinase A (PKA), which regulates various cellular processes such as inflammation, vasodilation, and platelet aggregation.
Biochemical and Physiological Effects
Eeo-PGE1-leu-NH2 has been shown to have several biochemical and physiological effects, which make it a promising candidate for therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Eeo-PGE1-leu-NH2 has also been shown to have anti-thrombotic effects by inhibiting platelet aggregation and promoting vasodilation. Additionally, Eeo-PGE1-leu-NH2 has been shown to have wound healing properties by promoting angiogenesis and the proliferation of fibroblasts.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Eeo-PGE1-leu-NH2 in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, Eeo-PGE1-leu-NH2 has low toxicity and has been shown to be well-tolerated in animal studies. However, one of the limitations of using Eeo-PGE1-leu-NH2 in lab experiments is its high cost, which may limit its widespread use.
Orientations Futures
There are several future directions for the use of Eeo-PGE1-leu-NH2 in scientific research. One potential application is in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Eeo-PGE1-leu-NH2 has also been studied for its potential applications in the treatment of inflammatory bowel disease and rheumatoid arthritis. Additionally, Eeo-PGE1-leu-NH2 has shown promise in promoting tissue repair and regeneration, which may have applications in the field of regenerative medicine.
Conclusion
Eeo-PGE1-leu-NH2, or Eeo-PGE1-leu-NH2, is a peptide compound that has shown promising results in several scientific research studies. Its unique chemical synthesis process and potential therapeutic applications make it an exciting area of research. While there are still many unanswered questions regarding its mechanism of action and potential applications, the future looks bright for this promising peptide compound.
Méthodes De Synthèse
Eeo-PGE1-leu-NH2 is synthesized through a chemical process that involves the coupling of PGE1 with leucine and ethylenediamine. This process results in the formation of a peptide bond between the carboxyl group of PGE1 and the amino group of leucine, followed by the attachment of the NH2 group of ethylenediamine to the carboxyl group of PGE1. The final product is Eeo-PGE1-leu-NH2, which is a stable, water-soluble, and biologically active peptide compound.
Propriétés
Numéro CAS |
115288-30-7 |
|---|---|
Nom du produit |
Eeo-PGE1-leu-NH2 |
Formule moléculaire |
C30H52N2O5 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide |
InChI |
InChI=1S/C30H52N2O5/c1-4-5-10-21-13-14-22(18-21)26(33)16-15-24-23(27(34)19-28(24)35)11-8-6-7-9-12-29(36)32-25(30(31)37)17-20(2)3/h15-16,20-26,28,33,35H,4-14,17-19H2,1-3H3,(H2,31,37)(H,32,36)/b16-15+ |
Clé InChI |
BGLHQJZTSITZON-FOCLMDBBSA-N |
SMILES isomérique |
CCCCC1CCC(C1)C(/C=C/C2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O |
SMILES |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O |
SMILES canonique |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O |
Synonymes |
16,18-ethano-20-ethyl-6-oxoprostaglandin E1 leucinamide EEO-PGE1-Leu-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)



![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)


